molecular formula C26H23BrClFN2 B10914992 4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

Cat. No.: B10914992
M. Wt: 497.8 g/mol
InChI Key: STCUEFLBZIHEGC-UHFFFAOYSA-N
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Description

    4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole: is a complex organic compound with a fused pyrazole ring system.

  • Its structure consists of a pyrazole core substituted with bromine, chlorine, fluorine, and multiple phenyl groups.
  • The compound exhibits interesting chemical properties due to its unique substitution pattern.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the condensation of appropriate starting materials, such as 2-chloro-6-fluorobenzaldehyde, 3,5-bis(3,4-dimethylphenyl)-1H-pyrazole-1-carboxylic acid, and bromine.

      Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., dichloromethane or toluene) with a base (e.g., triethylamine) as a catalyst.

      Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using similar principles on a larger scale.

  • Chemical Reactions Analysis

      Reactivity: The compound undergoes various reactions, including

      Common Reagents and Conditions: N-bromosuccinimide (NBS) is often used for bromination reactions.

      Major Products: The major product of bromination is the benzylic bromide derivative.

  • Scientific Research Applications

      Chemistry: The compound serves as a versatile intermediate for the synthesis of other complex molecules.

      Biology and Medicine: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

      Industry: It may find applications in materials science or as a building block for specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application. For drug candidates, it could involve interactions with cellular targets, enzymatic inhibition, or modulation of biological pathways.
  • Comparison with Similar Compounds

      Uniqueness: The combination of bromine, chlorine, fluorine, and multiple phenyl groups makes this compound distinct.

      Similar Compounds: While I don’t have specific information on closely related compounds, researchers may compare it to other pyrazole derivatives.

    Remember that this compound’s properties and applications are still an active area of research, and further studies are needed to fully understand its potential

    Properties

    Molecular Formula

    C26H23BrClFN2

    Molecular Weight

    497.8 g/mol

    IUPAC Name

    4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(3,4-dimethylphenyl)pyrazole

    InChI

    InChI=1S/C26H23BrClFN2/c1-15-8-10-19(12-17(15)3)25-24(27)26(20-11-9-16(2)18(4)13-20)31(30-25)14-21-22(28)6-5-7-23(21)29/h5-13H,14H2,1-4H3

    InChI Key

    STCUEFLBZIHEGC-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=C(C=CC=C3Cl)F)C4=CC(=C(C=C4)C)C)Br)C

    Origin of Product

    United States

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